

An In-depth Technical Guide to 2-Chloro-5-methylpyrazine

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Compound of Interest

Compound Name: 2-Chloro-5-methylpyrazine

Cat. No.: B1367138

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Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and application of **2-Chloro-5-methylpyrazine**. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its characteristics is paramount for its effective utilization.

Introduction: The Significance of Substituted Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core of many biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery. The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. **2-Chloro-5-methylpyrazine** (CAS No: 59303-10-5) is a prime example of such a functionalized intermediate, offering a reactive chlorine atom for nucleophilic substitution and a methyl group that can influence steric and electronic interactions.^{[1][2][3]} Its application spans the synthesis of pharmaceuticals and agrochemicals, making it a compound of significant interest.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound are dictated by its structure. Understanding these properties is the first step in designing synthetic routes and predicting the behavior of the molecule in various chemical and biological systems.

Molecular Structure

2-Chloro-5-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. A chlorine atom is substituted at the 2-position, and a methyl group is at the 5-position.[3] The chlorine atom, being an effective leaving group, makes this position susceptible to nucleophilic aromatic substitution, which is a cornerstone of its synthetic utility.

Caption: Molecular structure of **2-Chloro-5-methylpyrazine**.

Core Physicochemical Data

A summary of the key quantitative properties of **2-Chloro-5-methylpyrazine** is presented below. This data is essential for experimental design, including solvent selection, reaction temperature control, and safety considerations.

Property	Value	Source(s)
IUPAC Name	2-chloro-5-methylpyrazine	[3]
CAS Number	59303-10-5	[1][2][3]
Molecular Formula	C ₅ H ₅ ClN ₂	[1][3][4]
Molecular Weight	128.56 g/mol	[1][2][3][4]
Appearance	Colorless to yellow solid or liquid	[2]
Boiling Point	172 °C	[1]
Density	1.234 g/mL	[1]
Flash Point	72 °C	[1]
SMILES	<chem>CC1=CN=C(C=N1)Cl</chem>	[3][5]
InChIKey	XSDAJECCWPYVGW-UHFFFAOYSA-N	[2][3]

Synthesis and Characterization: A Validated Protocol

The reliable synthesis of **2-Chloro-5-methylpyrazine** is critical for its application in multi-step synthetic campaigns. While several methods exist, a common approach involves the direct chlorination of a pyrazine precursor. The following protocol outlines a representative synthesis, emphasizing the rationale behind key steps.

Experimental Protocol: Chlorination of 2-Methylpyrazine

This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Objective: To synthesize **2-Chloro-5-methylpyrazine** via chlorination.

Materials:

- 2-Methylpyrazine
- A suitable chlorinating agent (e.g., sulfuryl chloride (SO_2Cl_2), N-chlorosuccinimide (NCS))
- An inert, high-boiling solvent (e.g., dichlorobenzene)
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
- Purification apparatus (e.g., distillation setup or column chromatography)

Step-by-Step Methodology:

- **Reaction Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. The entire system must be kept under a positive pressure of nitrogen or argon. Causality: This inert atmosphere is crucial to prevent the chlorinating agent from reacting with atmospheric moisture, which would lead to decomposition and the formation of corrosive HCl gas, reducing yield and creating safety hazards.
- **Reagent Charging:** Charge the flask with 2-methylpyrazine dissolved in the inert solvent.
- **Controlled Addition:** Slowly add the chlorinating agent (e.g., SO_2Cl_2) dropwise from the dropping funnel at a controlled temperature (often starting at room temperature or slightly below). Causality: The chlorination of aromatic rings can be highly exothermic. A slow, controlled addition is essential to manage the reaction temperature, prevent runaway reactions, and minimize the formation of undesired polychlorinated byproducts.
- **Reaction Progression:** After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize excess acid and unreacted chlorinating agent.

- **Extraction:** Transfer the quenched mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- **Purification:** Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure **2-Chloro-5-methylpyrazine**.
- **Characterization (Self-Validation):** The identity and purity of the final product must be rigorously confirmed. Standard methods include:
 - ^1H and ^{13}C NMR Spectroscopy: To confirm the molecular structure and the positions of the substituents.
 - Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.^[6]
 - Gas Chromatography (GC): To assess the purity of the final compound.

Applications in Drug Development and Research

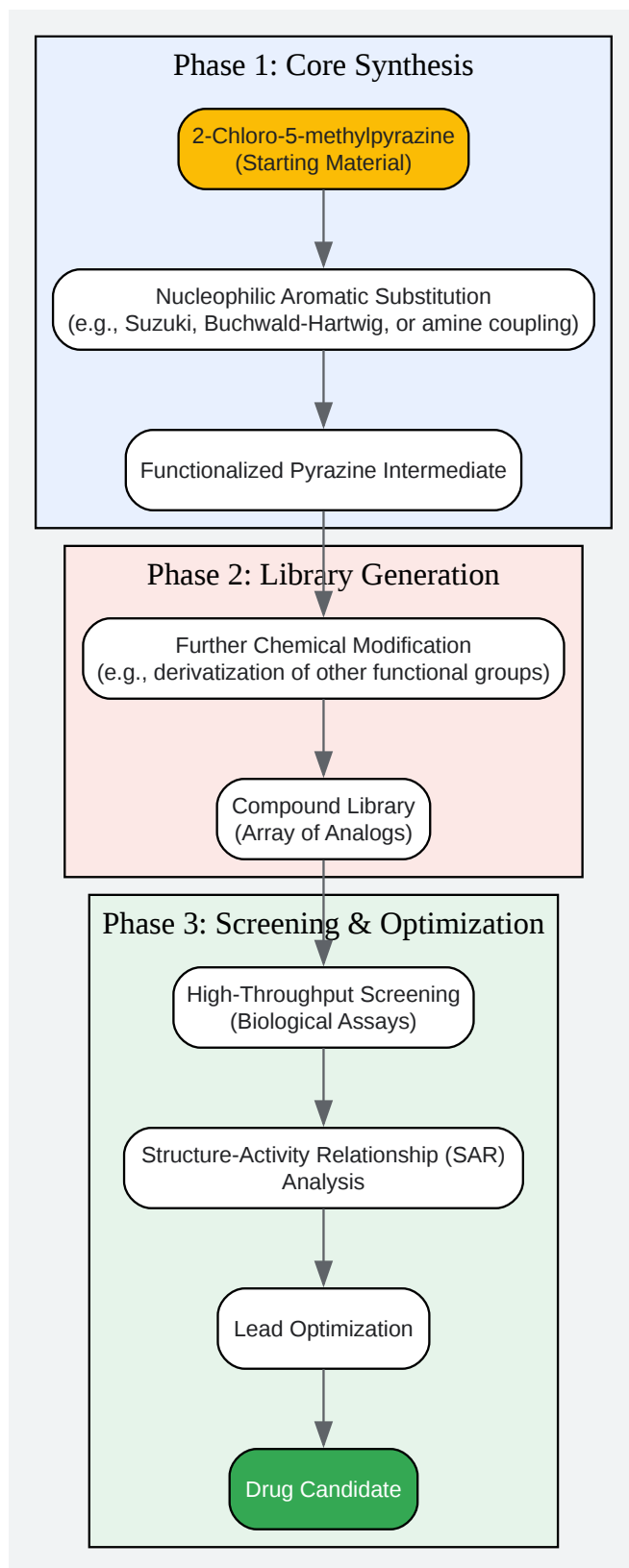
The true value of **2-Chloro-5-methylpyrazine** lies in its versatility as a synthetic intermediate. The reactive chloro-group serves as a handle for introducing a wide array of functionalities through nucleophilic substitution reactions, a common strategy in building complex drug molecules.

Role as a Pharmacophore and Building Block

Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing membrane permeability, metabolic stability, and binding affinity to biological targets.^[7] **2-Chloro-5-methylpyrazine** is used as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, anti-infectives, and central nervous system drugs. Its pyrazine core can mimic biological purines and interact with enzyme active sites, while the chloro- and methyl- substituents provide vectors for further chemical elaboration.

Synthetic Workflow in Medicinal Chemistry

The following diagram illustrates a typical workflow where **2-Chloro-5-methylpyrazine** is utilized as a starting material in a drug discovery program.



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Caption: A generalized workflow for drug discovery using **2-Chloro-5-methylpyrazine**.

This workflow highlights the critical initial step where the chloro-substituent is displaced to couple the pyrazine core with other molecular fragments. This reaction is often a high-yield, robust transformation that allows for the rapid generation of diverse chemical entities for biological screening. The insights gained from this screening (Structure-Activity Relationship) guide the synthesis of more potent and selective drug candidates.

Conclusion

2-Chloro-5-methylpyrazine is a foundational building block for advanced chemical synthesis. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for researchers in drug development and materials science. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and high-value molecules.

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